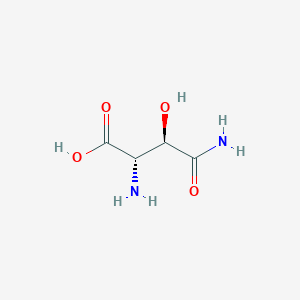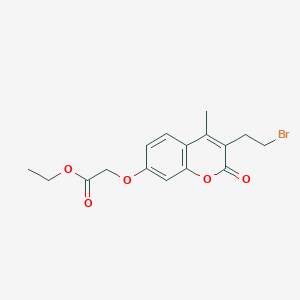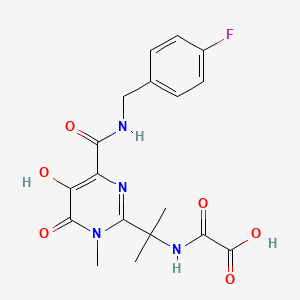![molecular formula C₁₂H₂₂N₂O₂ B1145641 Éster tert-butílico del ácido 4-amino-hexahidro-ciclopenta[c]pirrol-2-carboxílico CAS No. 1187930-92-2](/img/structure/B1145641.png)
Éster tert-butílico del ácido 4-amino-hexahidro-ciclopenta[c]pirrol-2-carboxílico
Descripción general
Descripción
4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C₁₂H₂₂N₂O₂ and its molecular weight is 226.32. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación en Proteómica
Este compuesto se utiliza en la investigación en proteómica, donde sirve como una herramienta bioquímica para estudiar la estructura y función de las proteínas {svg_1}. Su papel en la proteómica puede ser fundamental para comprender las interacciones de las proteínas, las modificaciones postraduccionales y la estabilidad de las proteínas en diversas condiciones.
Síntesis Orgánica
En el campo de la síntesis orgánica, este compuesto se utiliza como un bloque de construcción para la síntesis de moléculas más complejas {svg_2}. Su grupo éster reactivo y la presencia de un grupo amino lo convierten en un intermedio versátil en la construcción de compuestos cíclicos y péptidos.
Desarrollo Farmacéutico
El grupo éster tert-butílico en este compuesto se utiliza a menudo en el desarrollo farmacéutico para mejorar las propiedades farmacocinéticas de los candidatos a fármacos {svg_3}. Puede utilizarse para aumentar la estabilidad molecular, modificar las tasas de liberación de fármacos y mejorar la solubilidad lipídica para una mejor absorción.
Ciencia de Materiales
En la ciencia de materiales, las características estructurales de este compuesto se pueden explorar para el desarrollo de nuevos materiales poliméricos {svg_4}. Su capacidad para formar estructuras cíclicas estables puede contribuir a la creación de polímeros con propiedades mecánicas y térmicas únicas.
Síntesis Química
Síntesis química: la investigación se beneficia del potencial de este compuesto para actuar como un catalizador quiral o como un bloque de construcción quiral {svg_5}. Su estereoquímica se puede explotar para inducir quiralidad en moléculas sintetizadas, lo cual es crucial para producir sustancias enantioméricamente puras.
Química Analítica
El compuesto encuentra aplicación en la química analítica como un estándar o reactivo en técnicas cromatográficas {svg_6}. Puede ayudar en la separación y cuantificación de mezclas complejas, ayudando en la identificación de sustancias desconocidas.
Pruebas Ambientales
En las pruebas ambientales, este compuesto podría utilizarse como trazador o reactivo en el estudio de los procesos ambientales {svg_7}. Su estabilidad y detectabilidad lo hacen adecuado para monitorear transformaciones químicas en varios ecosistemas.
Investigación en Ciencias de la Vida
Por último, en la investigación en ciencias de la vida, este compuesto se puede emplear en el estudio de las vías y procesos biológicos {svg_8}. Su incorporación en biomoléculas puede proporcionar información sobre las vías metabólicas y los mecanismos enzimáticos.
Propiedades
IUPAC Name |
tert-butyl 4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14/h8-10H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUXGMBHACBHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655141 | |
| Record name | tert-Butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-92-2 | |
| Record name | 1,1-Dimethylethyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)
![4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster](/img/structure/B1145564.png)


![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)
![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)
![N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B1145578.png)

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B1145581.png)
